
5,6,7,8-Tetrahydroquinoline-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroquinoline-2-carbothioamide: is a heterocyclic compound with a molecular formula of C10H12N2S It is a derivative of tetrahydroquinoline, featuring a carbothioamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoline-2-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with isothiocyanates. One common method involves the use of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinoline, which react with isothiocyanates to form the desired carbothioamide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrahydroquinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5,6,7,8-Tetrahydroquinoline-2-carbothioamide is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antiulcer and antisecretory agents. Studies have demonstrated its efficacy in reducing gastric secretions and protecting against gastric erosions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the design of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-2-carbothioamide in biological systems involves its interaction with specific molecular targets. In the context of its antiulcer activity, the compound likely inhibits gastric acid secretion by interacting with histamine receptors or proton pumps in the stomach lining . The exact molecular pathways and targets are still under investigation, but its efficacy in reducing gastric secretions suggests a significant role in modulating gastric physiology.
Comparación Con Compuestos Similares
- 5,6,7,8-Tetrahydroquinoline-8-carbothioamide
- 5,6,7,8-Tetrahydroquinoline-2-carboxamide
- 5,6,7,8-Tetrahydroquinoline-2-thiocarboxamide
Comparison: 5,6,7,8-Tetrahydroquinoline-2-carbothioamide is unique due to the presence of the carbothioamide group at the 2-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a versatile intermediate in synthetic chemistry. Its specific substitution pattern also contributes to its unique pharmacological profile, particularly in its antiulcer and antisecretory activities .
Propiedades
Número CAS |
1856882-73-9 |
|---|---|
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydroquinoline-2-carbothioamide |
InChI |
InChI=1S/C10H12N2S/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h5-6H,1-4H2,(H2,11,13) |
Clave InChI |
KLYFVRAFSBETEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=N2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)
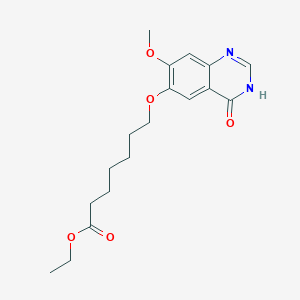
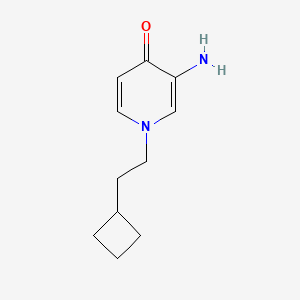
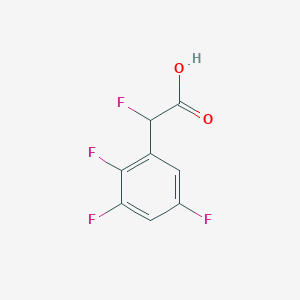
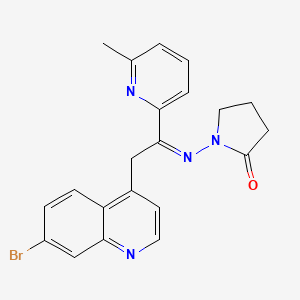
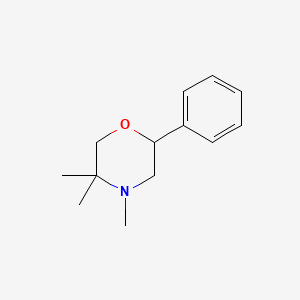
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
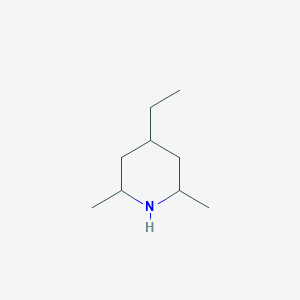
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)
